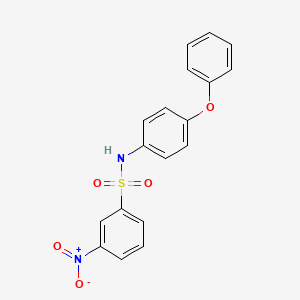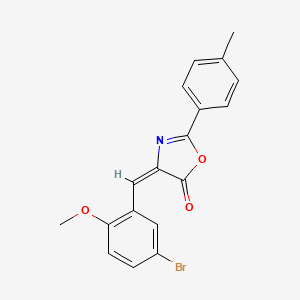
1-(5-tert-butoxy-2-hexyn-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-tert-butoxy-2-hexyn-1-yl)piperidine is a chemical compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Mécanisme D'action
The mechanism of action of 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine is not fully understood. However, it has been reported to act on various receptors in the central nervous system, including the GABA-A and NMDA receptors. This compound has also been shown to have a modulatory effect on the release of neurotransmitters, such as dopamine and glutamate.
Biochemical and Physiological Effects
1-(5-tert-butoxy-2-hexyn-1-yl)piperidine has been reported to have various biochemical and physiological effects. It has been shown to have a potent analgesic effect in various animal models of pain. This compound has also been reported to have an anti-inflammatory effect, reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have an anticonvulsant effect, reducing the frequency and severity of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine in lab experiments is its high purity and availability. This compound has been synthesized in large quantities, making it readily available for research purposes. Additionally, it has shown promising results in various studies, making it a subject of interest for researchers worldwide.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its potential toxicity. Although it has been reported to have a good safety profile, further studies are needed to fully understand its toxicity profile. Additionally, its mechanism of action is not fully understood, which could limit its potential applications in scientific research.
Orientations Futures
There are several future directions that could be explored in the research of 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine. One potential direction is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and toxicity profile. This compound also has potential applications in the treatment of neurodegenerative diseases, which could be explored further in future studies.
Conclusion
In conclusion, 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine is a promising compound with potential applications in scientific research. Its synthesis has been optimized in various studies, making it readily available for research purposes. This compound has shown promising results in various studies, making it a subject of interest for researchers worldwide. However, further studies are needed to fully understand its mechanism of action and toxicity profile.
Méthodes De Synthèse
The synthesis of 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine involves the reaction of 5-tert-butoxy-2-hexyn-1-ol with piperidine in the presence of a catalyst. This method has been reported to yield high purity and good yield of the desired compound. The synthesis of this compound has been optimized in various studies, making it readily available for research purposes.
Applications De Recherche Scientifique
1-(5-tert-butoxy-2-hexyn-1-yl)piperidine has been extensively studied for its potential applications in scientific research. It has been reported to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been shown to have a potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-14(17-15(2,3)4)10-6-9-13-16-11-7-5-8-12-16/h14H,5,7-8,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTUHWZIBQWJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCCCC1)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5302662 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)

![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)

![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)
![N-(3,4-dimethylphenyl)-2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5090124.png)
![N-{2-methyl-5-[6-oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydro-3-pyridazinyl]phenyl}propanamide](/img/structure/B5090133.png)

![N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5090140.png)
![8-(1-benzothien-2-ylmethyl)-1-ethyl-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5090148.png)
![5-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B5090165.png)
![3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090177.png)